molecular formula C21H25N3O6S B2615430 N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide CAS No. 1105205-40-0

N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide

Cat. No.: B2615430
CAS No.: 1105205-40-0
M. Wt: 447.51
InChI Key: IUCHBOUNHNIBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound offered for investigative purposes. Researchers are exploring its potential in various areas, with a significant interest in its antifungal properties. The compound's structure, which incorporates an isothiazolidin-1,1-dioxide group, is of particular scientific interest. This sulfonamide-containing moiety is found in other compounds known for their ability to penetrate hard keratinized tissues like the human nail plate. This characteristic makes derivatives of this chemical class promising candidates for topical antifungal therapies, specifically for the treatment of onychomycosis (fungal nail infection). The design strategy aims to overcome the significant challenge of drug delivery through the nail barrier, potentially offering a targeted approach with minimal systemic exposure. Further investigation is focused on elucidating its exact mechanism of action, which is believed to involve fungicidal activity against dermatophytes such as Trichophyton species. This reagent is intended for use in biochemical research, microbiology assays, and early-stage drug discovery programs. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-29-18-9-4-15(14-19(18)30-2)10-11-22-20(25)21(26)23-16-5-7-17(8-6-16)24-12-3-13-31(24,27)28/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCHBOUNHNIBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and key analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name N1 Substituent N2 Substituent Biological Activity Synthetic Yield Key Metabolic Pathways Safety (NOEL)
Target Compound 3,4-Dimethoxyphenethyl 4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl Not explicitly reported (inferred: enzyme inhibition or flavoring) Not reported Likely hydrolysis, oxidation, glucuronidation Not reported
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (FEMA 4233) Not reported Hydrolysis, pyridine ring oxidation Not reported
Compound 76 (N1-(4-Chlorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide) 3,4-Dimethoxyphenethyl 4-Chlorophenyl SCAD (stearoyl-CoA desaturase) inhibitor 67% Demethylation, hydroxylation Not reported
Compound 2225 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent Not reported Rapid plasma elimination, glucuronidation Not reported

Key Observations

Structural Features: The target compound distinguishes itself with a 1,1-dioxidoisothiazolidine group, which may enhance solubility or metabolic stability compared to analogs like S336 (pyridyl group) or Compound 76 (chlorophenyl group) .

Synthetic Efficiency: Compound 76 was synthesized in 67% yield via a standard oxalamide coupling procedure (General Procedure 1) .

Biological Activity: S336 and Compound 2225 are validated flavoring agents with umami-enhancing properties, indicating that methoxy-substituted oxalamides are viable in this role . The target compound’s lack of a pyridyl group may reduce its flavor potency but improve metabolic stability.

Metabolism and Safety: Oxalamides generally undergo hydrolysis, oxidation of aromatic/alkyl groups, and glucuronidation . The isothiazolidine dioxide group in the target compound may resist hydrolysis, prolonging its half-life compared to analogs like Compound 2225, which is rapidly cleared in rats . Safety data (NOEL values) for structurally related flavoring agents (e.g., 100 mg/kg/day for dimethoxybenzyl derivatives) suggest a high tolerance threshold, though direct studies on the target compound are lacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.